Cas no 886769-27-3 (tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate)

tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 2-(2,6-dichlorophenyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3
- InChI Key: LDSCRLWSWHLDDY-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNCC1C1=C(Cl)C=CC=C1Cl
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- Boiling Point: 401.4±45.0 °C(Predicted)
- pka: 7.56±0.40(Predicted)
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879576-0.1g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1879576-0.5g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1879576-10.0g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1879576-1.0g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1879576-0.25g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1879576-2.5g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1879576-0.05g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1879576-5.0g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1879576-1g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1879576-5g |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate |
886769-27-3 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate
tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 886769-27-3, known as tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself is a combination of several key components: the tert-butyl group, the piperazine ring, and the dichlorophenyl substituent. Each of these elements contributes to the compound's distinct characteristics and functionality.
Recent studies have highlighted the importance of piperazine derivatives in drug discovery and material science. Piperazine, a six-membered ring containing two nitrogen atoms, is a versatile scaffold that can be modified to achieve desired pharmacological properties. The substitution pattern in tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate plays a crucial role in determining its reactivity and stability. The tert-butyl group adds steric bulk, which can influence the molecule's solubility and bioavailability. Meanwhile, the dichlorophenyl group introduces electronic effects that can modulate the compound's interaction with biological targets.
In terms of synthesis, tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate can be prepared through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for research purposes. The synthesis process often involves the use of reagents such as alkali metals or transition catalysts to facilitate bond formation. Researchers have also explored green chemistry approaches to minimize environmental impact during production.
The physical and chemical properties of this compound are essential for its practical applications. For instance, its melting point and boiling point are critical parameters for determining its suitability in different chemical processes. Additionally, the compound's solubility in various solvents has been studied extensively to optimize its use in pharmaceutical formulations or industrial applications. Recent advancements in analytical techniques have allowed for precise determination of these properties, ensuring accurate data for further research.
The biological activity of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate has been a focal point of recent investigations. Studies have shown that this compound exhibits potential as a lead molecule in drug development due to its ability to interact with specific biological targets. For example, it has demonstrated moderate activity against certain enzymes and receptors, making it a candidate for further optimization into therapeutic agents. Moreover, its structure suggests possibilities for modulation into more potent analogs through strategic chemical modifications.
In the realm of material science, this compound has shown promise as a building block for advanced materials such as polymers or nanomaterials. Its unique combination of steric and electronic properties makes it an attractive candidate for designing materials with tailored functionalities. Researchers have explored its potential in creating self-healing polymers or stimuli-responsive materials by incorporating it into polymer networks.
Toxicological studies on tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate are crucial for assessing its safety profile before large-scale applications. Recent findings indicate that while the compound exhibits low acute toxicity in animal models, long-term effects require further investigation. Environmental impact assessments have also been conducted to evaluate its biodegradability and potential ecological risks.
In conclusion, tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is a multifaceted compound with diverse applications across various scientific domains. Its structural features make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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